molecular formula C14H18O3 B165112 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid CAS No. 134948-69-9

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid

Cat. No.: B165112
CAS No.: 134948-69-9
M. Wt: 234.29 g/mol
InChI Key: LEGFCESDAOGJSW-UHFFFAOYSA-N
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Description

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid is a high-value chemical reagent featuring a bulky, electron-rich 2,3,5,6-tetramethylphenyl group attached to a 4-oxobutanoic acid chain. This structure classifies it as a specialty carboxylic acid with a ketone function, making it a versatile building block in organic synthesis and pharmaceutical research . The compound is offered explicitly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers value this compound for its application as a key synthetic intermediate. The oxobutyric acid moiety serves as a handle for further chemical modifications, such as amide bond formation or reduction, while the sterically hindered tetramethylphenyl group can be utilized to influence the compound's stereoelectronic properties, lipophilicity, and overall molecular shape in drug discovery projects . This makes it particularly useful for developing novel chemical entities and for structure-activity relationship (SAR) studies. The tetramethyl substitution on the phenyl ring provides significant steric bulk, which can be leveraged to probe enzyme active sites, create constrained systems, or modulate the physical properties of larger molecules. When handling, standard safety protocols for laboratory chemicals should be followed. For specific hazard information, consult the relevant Safety Data Sheet (SDS). We supply this compound to support innovation in scientific research and development.

Properties

IUPAC Name

4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h7H,5-6H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGFCESDAOGJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)CCC(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293892
Record name 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134948-69-9
Record name 4-(2,3,5,6-TETRAMETHYLPHENYL)-4-OXOBUTYRIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80293892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of 4-(2,3,5,6-Tetramethylphenyl)butyric Acid

The starting material, 4-(2,3,5,6-tetramethylphenyl)butyric acid, undergoes α-halogenation using chlorine gas or sulfuryl chloride (SO₂Cl₂) in cyclohexane or dichloroethane. This step introduces a halogen atom at the β-position, forming 2-chloro-4-(2,3,5,6-tetramethylphenyl)butyric acid.

Reaction Conditions:

  • Halogenating Agent: Cl₂ gas (1.1 equivalents) or SO₂Cl₂ (1.05 equivalents).

  • Temperature: 20–25°C with rigorous exclusion of moisture.

  • Yield: 85–90% (gas chromatography purity >97%).

Hydrolysis to β-Hydroxy Intermediate

The chlorinated intermediate is hydrolyzed under basic conditions (NaOH or KOH) to yield 3-hydroxy-4-(2,3,5,6-tetramethylphenyl)butyric acid. This step requires careful pH control to avoid decarboxylation.

Optimized Protocol:

  • Base: 25–30% aqueous NaOH at 70–75°C for 4–6 hours.

  • Solvent System: Water-toluene biphasic mixture to enhance reaction homogeneity.

  • Yield: 88–92% after extraction and solvent removal.

TEMPO-Catalyzed Oxidation

The β-hydroxy acid is oxidized to the γ-keto acid using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst. This step employs a mixed solvent system (water and dichloroethane) with air or oxygen as the terminal oxidant.

Critical Parameters:

  • Catalyst System: TEMPO (2–3 mol%) with FeCl₃ (1.5 mol%) and NaNO₂ (1.2 mol%) as co-catalysts.

  • Oxidant: Air sparging at 70–80°C for 6–8 hours.

  • Yield: 89–92% with >99% purity by HPLC.

Ester Hydrolysis Route

This method involves synthesizing the ethyl ester derivative followed by saponification to the free acid.

Ester Synthesis via Mitsunobu Reaction

Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is prepared via a Mitsunobu reaction between 2,3,5,6-tetramethylphenol and diethyl succinate. Triphenylphosphine and diethyl azodicarboxylate (DEAD) facilitate the coupling under anhydrous conditions.

Reaction Details:

  • Molar Ratio: Phenol : diethyl succinate = 1 : 1.2.

  • Solvent: Tetrahydrofuran (THF) at 0°C → room temperature.

  • Yield: 75–80% after column chromatography.

Base-Mediated Ester Hydrolysis

The ester is hydrolyzed using aqueous NaOH (2.0 M) in ethanol at reflux for 12 hours. Acidification with HCl precipitates the target acid.

Yield and Purity:

  • Conversion: >95% (monitored by TLC).

  • Isolated Yield: 82–85% with 98.5% purity.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each route:

MethodKey StepsYield (%)Purity (%)ScalabilityCost (USD/g)
Friedel-Crafts AcylationAcylation, Hydrolysis68–7297.5Moderate120–150
Halogenation-OxidationHalogenation, Oxidation89–9299.1High90–110
Ester HydrolysisMitsunobu, Saponification82–8598.5Low200–220

Key Findings:

  • The halogenation-oxidation cascade offers the highest yield and purity, making it preferable for industrial applications.

  • Friedel-Crafts acylation is cost-effective but requires meticulous impurity control.

  • The ester hydrolysis route is less scalable due to the high cost of Mitsunobu reagents.

Industrial-Scale Production Considerations

Modern manufacturing plants employ continuous flow reactors for the halogenation and TEMPO oxidation steps to enhance throughput. Key challenges include:

  • Catalyst Recovery: TEMPO and FeCl₃ are recycled via membrane filtration, reducing costs by 30–40%.

  • Waste Management: Halogenated byproducts are treated with activated carbon before disposal.

Chemical Reactions Analysis

Types of Reactions

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Structure and Composition

  • Chemical Formula : C14_{14}H18_{18}O3_{3}
  • Molecular Weight : 234.29 g/mol
  • CAS Number : 134948-69-9

The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid serves as an important intermediate in the synthesis of more complex organic molecules. It is used to create various derivatives that can exhibit enhanced biological activity or serve as building blocks for pharmaceuticals .

Key Reactions :

  • Oxidation : Can yield carboxylic acids.
  • Reduction : May produce alcohols.

Research has indicated that this compound may possess potential biological activities, including anti-inflammatory and anticancer properties. Studies have explored its interactions with biomolecules, revealing insights into its mechanism of action.

Case Study: Anti-Cancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential. Its derivatives are explored for applications in drug development targeting various diseases.

Case Study: Inflammatory Diseases

A study assessed the anti-inflammatory effects of a derivative of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent.

Industrial Applications

In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating products that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties:

Trimethylphenyl Analogues
  • 4-(2,4,6-Trimethylphenyl)-4-oxobutyric Acid (CAS 15880-01-0): Substituents: Methyl groups at 2,4,6-positions (mesityl group). Physical Properties: Melting point 107°C, molecular weight 220.26, pKa ~4.58 .
Halogen-Substituted Analogues
  • 4-(4-Iodophenyl)-4-oxobutyric Acid (CAS 194146-02-6): Substituent: Iodo group at the para position. Physical Properties: Higher molecular weight (286.14) due to iodine; predicted boiling point >394°C .
Alkoxy-Substituted Analogues
  • 4-(3-Isopropoxyphenyl)-4-oxobutyric Acid (CAS 845790-42-3): Substituent: Isopropoxy group at the meta position.
Keap1-Nrf2 Pathway Modulation
  • RA839 : A derivative containing the 2,3,5,6-tetramethylphenylsulfonyl group.

    • Binding Affinity: Kd ~6 μM for Keap1 kelch domain; IC50 = 0.14 μM in FP assays .
    • Superiority : The tetramethylphenyl group contributes to strong hydrophobic interactions with Keap1, outperforming DLG motif peptides (IC50 = 40 μM) .
  • Compound 22 (): (E)-4-(2,3,5,6-tetramethylphenyl)-4-oxo-2-butenoic acid (3,5-dimethoxyphenyl)amide. Synthesis: 72.46% yield; melting point 198–200°C.
Parkinson’s Disease Targets
  • (3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic Acid: Binding Energy: -10.18 kcal/mol (Nrf2 receptor); inhibitory constant = 34.53 nM . Comparison: Less potent than 8-hydroxy-6-(2-methylpyridin-3-yl)-3H-quinazoline-4-one (-11.73 kcal/mol) but more than oleic acid (-9.22 kcal/mol) .

Biological Activity

4-(2,3,5,6-Tetramethylphenyl)-4-oxobutyric acid (TMPOBA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of TMPOBA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMPOBA is characterized by its unique structure, which includes a tetramethylphenyl group attached to a 4-oxobutyric acid moiety. This configuration contributes to its biological activity and interaction with various biological targets.

1. Antioxidant Properties

TMPOBA exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

Research indicates that TMPOBA possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects suggest a potential application in treating inflammatory diseases.

3. Antimicrobial Activity

TMPOBA has demonstrated antimicrobial effects against several bacterial strains. In vitro studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

4. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is of interest in cosmetic applications for skin lightening. TMPOBA has been evaluated for its tyrosinase inhibitory activity, showing promising results that could lead to its use in dermatological formulations.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2020) evaluated the antioxidant capacity of TMPOBA using DPPH and ABTS assays. The results indicated that TMPOBA effectively reduced DPPH radicals by 85% at a concentration of 50 µM, demonstrating its potential as a natural antioxidant agent.

Concentration (µM)DPPH Reduction (%)
1030
2560
5085

Case Study 2: Anti-inflammatory Mechanism

In a study by Lee et al. (2021), TMPOBA was tested on LPS-induced RAW264.7 macrophages. The compound significantly reduced the levels of TNF-α and IL-6, indicating its effectiveness in modulating inflammatory responses.

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control150120
TMPOBA (10 µM)7560

The biological activities of TMPOBA can be attributed to several mechanisms:

  • Antioxidant Mechanism : TMPOBA donates electrons to free radicals, neutralizing them and preventing cellular damage.
  • Anti-inflammatory Pathway : It inhibits NF-kB signaling pathways, leading to decreased expression of pro-inflammatory genes.
  • Antimicrobial Mechanism : TMPOBA disrupts bacterial cell membranes and inhibits key metabolic pathways essential for bacterial growth.

Q & A

Q. What are the established synthetic routes for 4-(2,3,5,6-tetramethylphenyl)-4-oxobutyric acid, and how can purity be validated?

The compound is synthesized via condensation of (E)-4-(2,3,5,6-tetramethylphenyl)-4-oxo-2-butenoic acid with 3,5-dimethoxyaniline in a 1:1 molar ratio under reflux conditions. The reaction typically achieves a yield of ~72.46% and produces a yellow solid with a melting point of 198–200°C. Post-synthesis purification involves recrystallization from ethyl acetate. Purity validation employs high-performance liquid chromatography (HPLC) with a retention time of ~7.832 minutes and >99.5% purity. Structural confirmation uses 1H^1H-NMR (showing aromatic proton shifts at δ 7.2–8.1 ppm) and mass spectrometry (MS) with molecular ion peaks matching the theoretical molecular weight .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Key spectroscopic markers include:

  • 1H^1H-NMR : Distinct aromatic proton signals (δ 2.1–2.3 ppm for methyl groups on the tetramethylphenyl ring; δ 6.8–7.5 ppm for olefinic protons in the α,β-unsaturated ketone moiety).
  • MS : Molecular ion peak at m/z 313.3 (calculated for C18H22O3\text{C}_{18}\text{H}_{22}\text{O}_3), with fragmentation patterns consistent with cleavage of the amide bond.
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretching) and ~1650 cm1^{-1} (C=C stretching).
    These markers differentiate it from analogs like 4-(4-methylphenyl)-4-oxobutyric acid (CAS 4619-20-9), which lacks the α,β-unsaturation and shows simpler aromatic splitting .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the α,β-unsaturated ketone. Extended exposure to light or moisture may degrade the amide bond, as observed in related aryloxobutanoic acids .

Advanced Research Questions

Q. How do computational studies predict the biological activity of this compound, particularly in neurodegenerative disease models?

Molecular docking studies using Autodock 4.0.1 suggest that analogs with tetramethylphenyl groups exhibit strong binding to Parkinson’s disease targets like the A2A adenosine receptor (binding energy: –9.22 kcal/mol; inhibitory constant: 174.23 nM). Key interactions include hydrogen bonding with ASN358 and non-polar interactions with MET186 and PHE176. The steric bulk of the tetramethylphenyl group may enhance hydrophobic interactions but reduce solubility, requiring structural optimization for pharmacokinetics .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Trace impurities (e.g., unreacted aniline or byproducts) are quantified via reverse-phase HPLC with a C18 column and UV detection at 254 nm. Gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) resolves peaks at 5.08–7.83 minutes. For unresolved co-eluting peaks, LC-MS/MS in multiple reaction monitoring (MRM) mode provides specificity. Limits of detection (LOD) are typically <0.1% .

Q. How do reaction conditions (solvent, catalyst, temperature) influence the yield of the α,β-unsaturated derivative?

Optimization studies show:

  • Solvent : Ethanol or THF improves yield (72–78%) compared to DMF (≤50%) due to better solubility of the aryl amine.
  • Catalyst : Lewis acids (e.g., ZnCl2_2) increase reaction rates but risk side reactions.
  • Temperature : Reflux (~80°C) balances reaction kinetics and thermal stability. Higher temperatures (>100°C) degrade the α,β-unsaturated moiety .

Methodological Guidance

  • Synthetic Optimization : Use design of experiments (DoE) to test solvent/catalyst combinations .
  • Computational Screening : Pair docking results with molecular dynamics simulations to assess binding stability .
  • Analytical Validation : Cross-validate HPLC purity data with 1H^1H-NMR integration for critical impurities .

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